molecular formula C14H20ClFN4O2 B1396352 tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate CAS No. 1338494-93-1

tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate

Cat. No.: B1396352
CAS No.: 1338494-93-1
M. Wt: 330.78 g/mol
InChI Key: BVPUNKXPSXMAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C14H20ClFN4O2 and its molecular weight is 330.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate (CAS No: 1338494-93-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₄H₂₀ClFN₄O₂
  • Molecular Weight : 330.79 g/mol
  • CAS Number : 1338494-93-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to form stable complexes with these targets, which may modulate their activity and lead to various therapeutic effects. Research indicates that the bulky tert-butyl group in the carbamate moiety enhances binding affinity through hydrophobic interactions, while the pyrimidine and piperidine components contribute to specificity and potency against certain biological pathways .

Structure-Activity Relationships (SAR)

SAR studies have shown that modifications to the core structure of the compound significantly influence its biological activity. For instance:

Modification Effect on Activity
Removal of the carbamate groupSignificant reduction in activity
Alteration of alkyl groupsChanges binding efficacy and selectivity
Substitution on the piperidine ringCan enhance or diminish biological effects depending on the substituent

The presence of the chloro and fluorine substituents on the pyrimidine ring has been linked to improved pharmacokinetic properties, enhancing solubility and bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound has antiviral properties, particularly against influenza viruses. The mechanism involves inhibition of viral replication through interference with viral polymerases .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can modulate inflammatory pathways, potentially reducing cytokine release in macrophages .
  • Cytotoxicity Against Cancer Cells : Early-stage research indicates potential cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapeutics .

Case Studies

  • Influenza Virus Inhibition : A study highlighted the efficacy of this compound as an inhibitor of influenza virus replication in cultured cells. The compound showed a dose-dependent reduction in viral titers, indicating its potential as an antiviral agent .
  • Anti-inflammatory Response : Another investigation assessed the compound's impact on macrophage activation. Results indicated a significant decrease in IL-1β production when treated with this compound, suggesting its role in mitigating inflammatory responses .
  • Cytotoxicity Profile : In a series of assays evaluating cytotoxic effects on cancer cell lines, this compound exhibited selective cytotoxicity, which warrants further exploration for potential use in oncology .

Properties

IUPAC Name

tert-butyl N-[1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClFN4O2/c1-14(2,3)22-13(21)18-9-4-6-20(7-5-9)11-10(16)8-17-12(15)19-11/h8-9H,4-7H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPUNKXPSXMAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201118290
Record name Carbamic acid, N-[1-(2-chloro-5-fluoro-4-pyrimidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338494-93-1
Record name Carbamic acid, N-[1-(2-chloro-5-fluoro-4-pyrimidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-chloro-5-fluoro-4-pyrimidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.